molecular formula C17H16O4 B8729092 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-

Cat. No.: B8729092
M. Wt: 284.31 g/mol
InChI Key: UNWOWTCKYWIPPH-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups

Preparation Methods

The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, participate in hydrophobic interactions, and undergo redox reactions, which can modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar compounds to 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- include:

    3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Lacks the additional methoxy group, which may affect its reactivity and biological activity.

    3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains an additional methoxy group, which can influence its chemical properties and applications

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3

InChI Key

UNWOWTCKYWIPPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

486 mg (1.5 mmol) of 3,4-dimethoxy-4′-allyloxychalcone was dissolved in a mixture of 7.5 ml of methanol and 1.5 ml of water. To the solution were added 150 mg of p-tolu-enesulfonic acid and 150 mg of palladium on carbon (10%) and the solution was heated to 80° C. for 2 h in a sealed flask. The reaction mixture was filtered and poured into a mixture of 10 ml of an aqueous 10% solution of sodium bicarbonate and 10 ml of a saturated aqueous solution of sodium chloride. The mixture was extracted with 15 ml of ethyl acetate and concentrated in vacuo. The residue was recrystallized from methanol to give 0.125 g (25%) of 3,4-dimethoxy-4′-hydroxychalcone (m.p. 193-198° C.) identical to that described by A.v.n Wacek, and E. David, Ber. 70 (1937), 190 (m.p. 208° C.
Name
3,4-dimethoxy-4′-allyloxychalcone
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxy acetophenone, 1 (13.6 g, 100 mmol), 3,4-dimethoxy benzaldehyde, 5 (16.6 g, 100 mmol) and 50% aqueous sodium hydroxide (80 mL) in methanol (200 mL) were reacted under reflux as in 7 to yield 10. Yield 19.6 g (69%); mp 193-195° C.; MS (FAB) 285 (M++1); IR (KBr) 3443, 1643; 1H NMR (200 MHz, CDCl3) δ 10.45 (s, 1H), 8.10 (d, J=8.5 Hz, 2H), 7.81 (d, J=15.5 Hz, 1H), 7.66 (d, J=15.5 Hz, 1H), 7.52 (s, 1H), 7.36 (d, J=8.2 Hz, 1H), 7.01 (d, J=8.4 Hz, 1H), 6.93 (d, J=8.5 Hz, 2H), 3.95 (s, 3H), 3.92 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

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